4-(2-bromoethyl)-1,1-dimethylcyclohexane
Description
4-(2-Bromoethyl)-1,1-dimethylcyclohexane is a brominated cyclohexane derivative featuring a 1,1-dimethylcyclohexane core substituted with a 2-bromoethyl group at the 4-position. For instance, 3-(2-bromoethyl)-1,1-dimethylcyclohexane (CAS 106673-04-5) shares the same molecular formula, C₁₀H₁₉Br, and a molecular weight of 219.17 g/mol . The bromoethyl substituent introduces reactivity typical of secondary alkyl bromides, making the compound valuable in organic synthesis, particularly in nucleophilic substitution or elimination reactions.
Storage conditions for structurally similar compounds, such as 4-(bromomethyl)-1,1-dimethylcyclohexane (CAS 1432681-20-3), recommend storage at -4°C (1–2 weeks) or -20°C (1–2 years) , suggesting that 4-(2-bromoethyl)-1,1-dimethylcyclohexane may require similar handling to prevent degradation.
Properties
CAS No. |
570398-26-4 |
|---|---|
Molecular Formula |
C10H19Br |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane followed by the introduction of the ethyl group. One common method includes the reaction of 1,1-dimethylcyclohexane with bromine in the presence of a radical initiator to form 4-bromo-1,1-dimethylcyclohexane. This intermediate is then reacted with ethylene in the presence of a catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Corresponding alcohols, nitriles, or amines.
Elimination: Alkenes such as 1,1-dimethylcyclohexene.
Oxidation: Carboxylic acids or aldehydes depending on the oxidizing agent used.
Scientific Research Applications
4-(2-Bromoethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-bromoethyl)-1,1-dimethylcyclohexane involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions, allowing the compound to interact with various nucleophiles. This property makes it useful in the synthesis of diverse chemical entities.
Comparison with Similar Compounds
Substituent Position and Reactivity
4-(Bromomethyl)-1,1-dimethylcyclohexane (CAS 1432681-20-3) :
3-(2-Bromoethyl)-1,1-dimethylcyclohexane (CAS 106673-04-5) :
(2-Bromo-1-fluoroethyl)cyclohexane (CAS 1785344-69-5) :
Steric and Electronic Effects
Cyclohexylmethyl Bromide (CAS 2550-36-9) :
- 1-(Bromomethyl)-4-ethylcyclohexane (CAS 1516772-83-0): Substituents: Bromomethyl (-CH₂Br) and ethyl (-CH₂CH₃) groups. Molecular Formula: C₉H₁₇Br; Molecular Weight: 205.14 g/mol .
Data Table: Key Properties of Selected Analogs
*Inferred data based on closest analog (3-substituted isomer).
Key Findings and Insights
Steric Effects : The 1,1-dimethyl groups in 4-(2-bromoethyl)-1,1-dimethylcyclohexane impose significant steric hindrance, reducing its reactivity in SN2 mechanisms compared to primary bromides like 4-(bromomethyl)-1,1-dimethylcyclohexane .
Synthetic Versatility : Brominated cyclohexanes are pivotal in synthesizing liquid crystals, pharmaceuticals, and fluorinated compounds, with substituent position and halogen type dictating their specific roles .
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